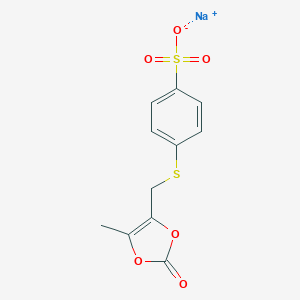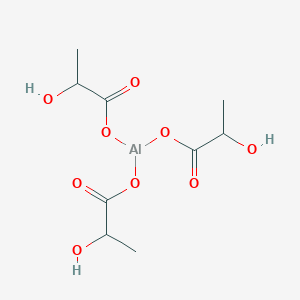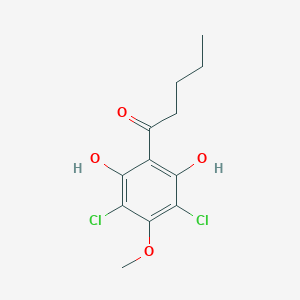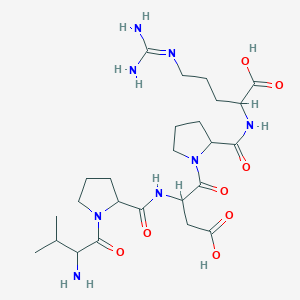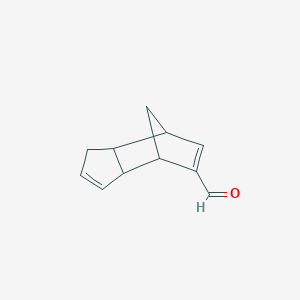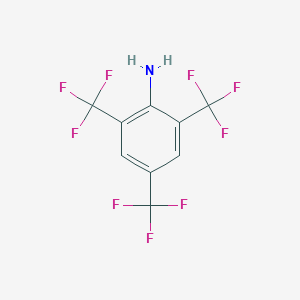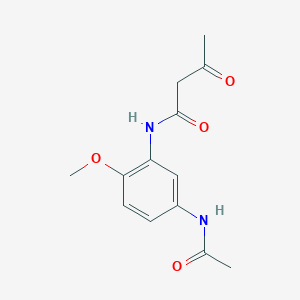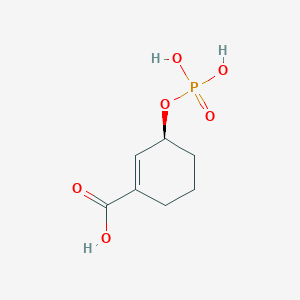
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid, also known as POC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic amino acid derivative that contains both a phosphonic acid group and a carboxylic acid group. POC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of (3S)-3-phosphonooxycyclohexene-1-carboxylic acid is not fully understood, but it is thought to act as a competitive inhibitor of certain enzymes involved in the biosynthesis of amino acids. This inhibition leads to a decrease in the production of certain amino acids, which can have a range of effects on biological systems.
Biochemical and Physiological Effects
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid has been found to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in amino acid biosynthesis, the modulation of neurotransmitter release, and the regulation of ion channels. These effects make (3S)-3-phosphonooxycyclohexene-1-carboxylic acid a promising candidate for further investigation in a variety of scientific research fields.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S)-3-phosphonooxycyclohexene-1-carboxylic acid in lab experiments is its ability to selectively inhibit certain enzymes involved in amino acid biosynthesis, allowing for the study of the effects of specific amino acids on biological systems. However, one limitation of using (3S)-3-phosphonooxycyclohexene-1-carboxylic acid is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on (3S)-3-phosphonooxycyclohexene-1-carboxylic acid, including the investigation of its effects on specific biological systems, the development of more selective inhibitors of amino acid biosynthesis, and the exploration of its potential therapeutic applications in various diseases and conditions. Additionally, further studies may be needed to fully understand the mechanism of action of (3S)-3-phosphonooxycyclohexene-1-carboxylic acid and its potential interactions with other biological molecules.
Méthodes De Synthèse
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of cyclohexene with phosphorous acid and carbon dioxide, or the reaction of cyclohexene with phosphorous pentoxide and carbon dioxide. These reactions result in the formation of a cyclic intermediate, which can be further reacted with a variety of reagents to produce (3S)-3-phosphonooxycyclohexene-1-carboxylic acid.
Applications De Recherche Scientifique
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid has been investigated for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and neuroscience. It has been found to exhibit a range of effects on various biological systems, making it a promising candidate for further study.
Propriétés
Numéro CAS |
122741-61-1 |
|---|---|
Nom du produit |
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid |
Formule moléculaire |
C7H11O6P |
Poids moléculaire |
222.13 g/mol |
Nom IUPAC |
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H11O6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h4,6H,1-3H2,(H,8,9)(H2,10,11,12)/t6-/m0/s1 |
Clé InChI |
XGUYJKAVWJYMQN-LURJTMIESA-N |
SMILES isomérique |
C1C[C@@H](C=C(C1)C(=O)O)OP(=O)(O)O |
SMILES |
C1CC(C=C(C1)C(=O)O)OP(=O)(O)O |
SMILES canonique |
C1CC(C=C(C1)C(=O)O)OP(=O)(O)O |
Synonymes |
4,5-dideoxy-S3P 4,5-dideoxyshikimate 3-phosphate 4,5-dideoxyshikimic acid 3-phosphate ddS3P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





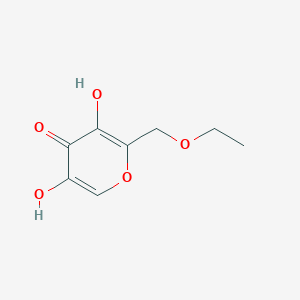
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
